1-Piperidinecarboxylicacid, 3-fluoro-4-hydroxy-, phenylmethyl ester, (3R,4S)-rel-
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Overview
Description
1-Piperidinecarboxylicacid, 3-fluoro-4-hydroxy-, phenylmethyl ester, (3R,4S)-rel- is a complex organic compound with a unique structure that includes a piperidine ring, a fluorine atom, a hydroxyl group, and a phenylmethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperidinecarboxylicacid, 3-fluoro-4-hydroxy-, phenylmethyl ester, (3R,4S)-rel- typically involves multiple steps, including the formation of the piperidine ring, the introduction of the fluorine and hydroxyl groups, and the esterification with phenylmethyl. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its purest form.
Chemical Reactions Analysis
Types of Reactions
1-Piperidinecarboxylicacid, 3-fluoro-4-hydroxy-, phenylmethyl ester, (3R,4S)-rel- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions, such as temperature and solvent, are optimized to achieve the desired transformation efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the ester group may produce an alcohol.
Scientific Research Applications
1-Piperidinecarboxylicacid, 3-fluoro-4-hydroxy-, phenylmethyl ester, (3R,4S)-rel- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Piperidinecarboxylicacid, 3-fluoro-4-hydroxy-, phenylmethyl ester, (3R,4S)-rel- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-Piperidinecarboxylicacid, 3-fluoro-4-hydroxy-, 1,1-dimethylethyl ester, (3R,4S)-
- 1-Piperidinecarboxylicacid, 3-fluoro-4-hydroxy-, phenylmethyl ester, (3R,4S)-rel-
Uniqueness
1-Piperidinecarboxylicacid, 3-fluoro-4-hydroxy-, phenylmethyl ester, (3R,4S)-rel- is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C26H32F2N2O6 |
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Molecular Weight |
506.5 g/mol |
IUPAC Name |
benzyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate;benzyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/2C13H16FNO3/c2*14-11-8-15(7-6-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h2*1-5,11-12,16H,6-9H2/t2*11-,12+/m10/s1 |
InChI Key |
PUZDZDCDIGMZOZ-FBVLPHPLSA-N |
Isomeric SMILES |
C1CN(C[C@@H]([C@@H]1O)F)C(=O)OCC2=CC=CC=C2.C1CN(C[C@H]([C@H]1O)F)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1CN(CC(C1O)F)C(=O)OCC2=CC=CC=C2.C1CN(CC(C1O)F)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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